molecular formula C16H15BrOS B1531948 3-(4-Bromophenyl)-4'-thiomethylpropiophenone CAS No. 898761-22-3

3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1531948
CAS No.: 898761-22-3
M. Wt: 335.3 g/mol
InChI Key: HHPQJNTWOWDOGP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4’-thiomethylpropiophenone is an organic compound that features a bromophenyl group and a thiomethyl group attached to a propiophenone backbone

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One of the compounds, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may interact with its targets, leading to changes that inhibit the activity of certain viruses.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

A compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may have antiviral effects at the molecular and cellular level.

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone typically involves multiple steps, starting with the preparation of the bromophenyl and thiomethyl intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Chemical Reactions Analysis

3-(4-Bromophenyl)-4’-thiomethylpropiophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-Bromophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

Comparison with Similar Compounds

3-(4-Bromophenyl)-4’-thiomethylpropiophenone can be compared with similar compounds such as:

The uniqueness of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone lies in its combination of bromophenyl and thiomethyl groups, which provide a versatile platform for various chemical transformations and potential biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQJNTWOWDOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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